
Methyl gallate
Overview
Description
Methyl gallate is a phenolic compound and the methyl ester of gallic acid. It is naturally found in various plants, including Terminalia myriocarpa, Bergenia ciliata, and Geranium niveum . This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl gallate can be synthesized through the esterification of gallic acid with methanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of gallic acid with methanol in the presence of an acid catalyst. The reaction mixture is heated under reflux, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Acid-Base Reactions and Deprotonation
Methyl gallate undergoes stepwise deprotonation of its three phenolic hydroxyl groups (pKa ≈ 8.04) . UV-spectroscopic studies reveal:
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First deprotonation (pH 7–9): Forms a monoanion with a bathochromic shift to 320 nm .
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Quinoid formation : At high pH (>10), the deprotonated species undergoes oxidation to a para-quinoid structure, confirmed by computational modeling .
Nucleophilic Substitution Reactions
The ester moiety participates in nucleophilic acyl substitution:
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Ammonolysis : Reaction with NH₃ yields ellagic acid (72% yield) :
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Hydrazinolysis : Forms galloyl hydrazide, a precursor for rubber vulcanization accelerators .
Antioxidant Activity via Radical Scavenging
This compound reacts with DPPH- radicals in solvent-dependent kinetics :
Solvent | Reaction Kinetics | Time to Steady State |
---|---|---|
Methanol (MeOH) | Fast initial decay (≤5 min) | 20–30 min |
Acetone | Medium decay (continuous for 1 h) | ~60 min |
Ethyl acetate | Slow decay (>4 h at low concentrations) | >240 min |
Mechanistically, hydrogen atom transfer (HAT) from phenolic -OH groups quenches radicals, forming stable phenoxyl radicals .
Oxidation and Degradation
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Autoxidation : Prolonged exposure to air in alkaline solutions leads to oxidative dimerization, forming dehydrodimers .
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Thermal decomposition : Above 200°C, decarboxylation and CO₂ release occur, producing catechol derivatives .
Coordination Chemistry
This compound acts as a ligand for metal ions:
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Iron(III) complexes : Forms stable chelates via ortho-dihydroxy groups, inhibiting Fe³⁺-mediated lipid peroxidation .
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Copper(II) binding : Demonstrates Cu²⁺-reducing activity, relevant in antioxidant assays .
Reactivity in Polymer Systems
In natural rubber vulcanization:
Scientific Research Applications
Anticancer Properties
Methyl gallate has demonstrated promising anticancer effects across various studies.
Case Study: Melanoma Treatment
Parameter | Control Group | MG Treated Group |
---|---|---|
Tumor Volume (cm³) | 10.0 | 7.0 |
Vessel Density (per mm²) | 50 | 25 |
Metastatic Lymph Node Activity | High | Low |
This study highlights MG's ability to suppress metastasis and tumor angiogenesis, suggesting its utility in cancer therapy.
Anti-inflammatory Effects
This compound has also been researched for its anti-inflammatory properties.
Case Study: Hyperuricemia Nephropathy
Treatment Group | Serum Uric Acid (mg/dL) | BUN (mg/dL) | Creatinine (mg/dL) |
---|---|---|---|
Control | 12.5 | 30 | 1.5 |
MG (20 mg/kg) | 6.8 | 18 | 0.8 |
This study illustrates MG's effectiveness in ameliorating renal function and lowering uric acid levels in hyperuricemia models.
Neuroprotective Effects
This compound is being explored for its neuroprotective properties, particularly in the context of neurodegenerative diseases.
Case Study: Neuroprotection Against Oxidative Stress
Treatment Group | Cell Viability (%) | ROS Levels (µM) |
---|---|---|
Control | 50 | 10 |
MG Encapsulated | 80 | 4 |
The encapsulation strategy significantly improved cell viability and reduced reactive oxygen species levels compared to controls.
Antibacterial Properties
This compound has shown notable antibacterial activity against various pathogens.
Case Study: Antibacterial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) without MG (µg/mL) | MIC with MG (µg/mL) |
---|---|---|
Staphylococcus aureus | 32 | 16 |
MRSA | 64 | 8 |
These findings underscore the potential of this compound as an adjunctive treatment for bacterial infections.
Mechanism of Action
Methyl gallate is similar to other phenolic compounds such as gallic acid, propyl gallate, and ethyl gallate. it is unique due to its specific ester structure, which enhances its solubility and bioavailability .
Comparison with Similar Compounds
Gallic Acid: The parent compound of methyl gallate, known for its strong antioxidant properties.
Propyl Gallate: An ester of gallic acid used as an antioxidant in food preservation.
Ethyl Gallate: Another ester of gallic acid with similar antioxidant properties.
Biological Activity
Methyl gallate, a phenolic compound derived from gallic acid, is predominantly found in various medicinal plants. It has garnered attention for its diverse biological activities, particularly in the context of cancer treatment, antioxidant properties, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Anticancer Properties
This compound has demonstrated significant anticancer activity across various tumor types. A pivotal study by Yoo et al. (2022) investigated its effects on melanoma using B16F10 cells and a mouse model. The findings revealed that this compound:
- Induced Apoptosis : Increased expression of cleaved caspase-3 was observed, leading to enhanced apoptosis in cancer cells.
- Inhibited Tumor Growth : In vivo studies showed a 30% reduction in tumor volume and decreased tumor vessel density.
- Suppressed Metastasis : The expression of markers associated with metastasis was significantly reduced in treated mice .
Table 1: Summary of Anticancer Effects of this compound
Effect | Measurement | Result |
---|---|---|
Apoptosis Induction | Cleaved caspase-3 levels | Increased |
Tumor Volume Reduction | Tumor volume in mice | 30% decrease |
Tumor Vessel Density | Vessel density measurement | Significantly reduced |
Metastasis Markers | Cytokeratin and LYVE-1 expression | Nearly 50% reduction |
Antioxidant Activity
This compound is recognized for its potent antioxidant properties. A study conducted by Whang et al. (2005) demonstrated that this compound protects human umbilical vein endothelial cells (HUVECs) from oxidative stress induced by hydrogen peroxide (H2O2). The compound exhibited:
- Free Radical Scavenging : Effective at low concentrations (0.02 mM), it significantly reduced lipid peroxidation and reactive oxygen species (ROS) levels.
- Cell Viability Recovery : Enhanced cell viability in HUVECs subjected to oxidative stress .
Table 2: Antioxidant Effects of this compound
Parameter | Measurement | Result |
---|---|---|
Free Radical Scavenging | ROS levels | Decreased |
Lipid Peroxidation | LPO levels | Reduced |
Cell Viability | HUVEC viability | Increased |
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties, particularly through the inhibition of lipoxygenase (LOX) enzymes. A recent study explored the design of this compound derivatives aimed at enhancing its anti-inflammatory effects. Key findings included:
- LOX Inhibition : this compound derivatives showed promising results in inhibiting LOX activity, which is linked to various chronic inflammatory conditions.
- In Vivo Efficacy : One derivative demonstrated significant anti-inflammatory effects in a rheumatoid arthritis model .
Table 3: Anti-inflammatory Properties of this compound Derivatives
Compound | LOX Inhibition Score | In Vivo Efficacy |
---|---|---|
This compound | Baseline | Moderate |
MGSD 1 | -11.61 kcal/mol | Significant improvement |
MGSD 2 | -10.32 kcal/mol | Notable reduction in symptoms |
Case Studies and Clinical Implications
Several case studies highlight the therapeutic potential of this compound in clinical settings:
- Hepatocellular Carcinoma (HCC) : A study illustrated that this compound inhibited proliferation in HCC cell lines and enhanced cytotoxicity when autophagy was blocked. This suggests its potential as a therapeutic supplement for HCC patients .
- Oxidative Stress Protection : this compound's protective effects against oxidative stress have been documented across various cell types, including erythrocytes and cardiac myocytes, indicating its broad applicability in mitigating oxidative damage .
Properties
IUPAC Name |
methyl 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSFWRHWHYMIOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059189 | |
Record name | Benzoic acid, 3,4,5-trihydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059189 | |
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Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |
Record name | Gallic acid methyl ester | |
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Vapor Pressure |
0.00000178 [mmHg] | |
Record name | Gallic acid methyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
99-24-1 | |
Record name | Methyl gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Gallic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099241 | |
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Record name | 99-24-1 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363001 | |
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Record name | Benzoic acid, 3,4,5-trihydroxy-, methyl ester | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,4,5-trihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.492 | |
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Record name | METHYL GALLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/623D3XG80C | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
A: While the exact mechanisms of action vary depending on the biological system, Methylgallate often acts as an antioxidant. [, ] It exhibits this activity by scavenging free radicals like superoxide, hydrogen peroxide, hydroxyl radicals, and peroxyl radicals. [] In certain contexts, it can inhibit specific enzymes, like pancreatic lipase, leading to potential anti-obesity effects. [] In cancer cell lines, Methylgallate has been shown to induce apoptosis, potentially by halting the cell cycle at the S-phase. []
ANone: Methylgallate (also known as methyl 3,4,5-trihydroxybenzoate) possesses the following characteristics:
- NMR Spectroscopy (1H and 13C): Used to determine the structural arrangement of atoms within the molecule. [, , , , ]
- Mass Spectrometry (MS): Provides information about the molecule's mass and fragmentation pattern. [, , , , ]
- Infrared Spectroscopy (IR): Offers insights into the functional groups present in the molecule. [, ]
A: Research suggests Methylgallate forms complexes with dipalmitoylphosphatidylcholine (DPPC), a major component of cell membranes. [] The acyl chain length of Methylgallate (C1-C3) seems critical for this interaction. [] In model systems mimicking food reactions, Methylgallate demonstrates reactivity with sugar fragments, suggesting potential applications in food preservation. []
A: Yes, computational studies have investigated Methylgallate's potential as an inhibitor of SARS-CoV-2 proteins. [] Molecular docking simulations revealed favorable binding affinities to both the NSP10/NSP16 methyltransferase and the main protease of the virus. [] These in silico findings highlight Methylgallate as a potential target for further experimental validation.
A: Research suggests the length of the acyl chain in Methylgallate analogs influences its interaction with DPPC. [] Compounds with acyl chain lengths of C1-C3, like Methylgallate, exhibit distinct interactions compared to those with longer chains. [] This highlights the importance of acyl chain length in modulating the biological activity of Methylgallate and its analogs. In the context of anti-inflammatory activity, the presence of the gallate moiety appears crucial for inhibiting prostaglandin E2 production. []
ANone: Specific SHE regulations regarding Methylgallate may vary depending on the region and intended application. It's crucial to consult relevant regulatory bodies and safety data sheets for comprehensive information.
A: Early research on Methylgallate primarily focused on its role as an intermediate in the microbial degradation of lignin-derived aromatic compounds. [, , , ] Studies elucidated the metabolic pathways involved and identified key enzymes responsible for Methylgallate transformation in bacteria like Pseudomonas putida and Sphingomonas paucimobilis SYK-6. [, , , , , , , , , ] More recently, research has expanded to investigate Methylgallate's potential bioactivities, including antioxidant, anti-inflammatory, and anticancer properties. [, , , , , , , , , ]
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